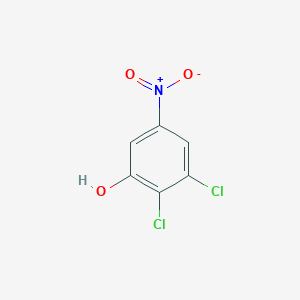

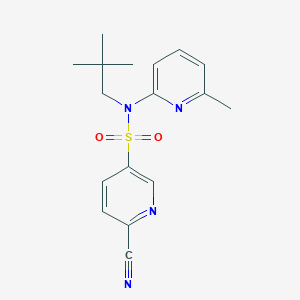

![molecular formula C9H7ClN2O2 B2485055 Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate CAS No. 1168090-92-3](/img/structure/B2485055.png)

Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of closely related compounds, such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, involves starting from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate. Characterization techniques such as IR, H NMR, HRMS, and UV-vis absorption are employed to confirm the structure of the synthesized compounds (Yan-qing Ge et al., 2014).

Molecular Structure Analysis

For related structures, the molecular configuration is often validated through X-ray diffraction, compared against density-functional-theory (DFT) calculations. The study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs provides insight into the molecular structure, utilizing techniques such as 1H, 13C NMR, IR spectroscopies, and HRMS analyses (Li-qun Shen et al., 2012).

Chemical Reactions and Properties

The creation of various chloroimidazo[4,5-c]pyridines and related derivatives highlights innovative synthetic routes and the chemical reactivity of such compounds. The work by R. Rousseau and R. K. Robins (1965) emphasizes the development of new methods for preparing chloroimidazo pyridines, demonstrating their chemical versatility (R. Rousseau & R. K. Robins, 1965).

Physical Properties Analysis

The synthesis and fluorescent molecular rotor studies of novel low-molecular-weight styryl dyes based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde reveal the physical properties of these compounds, such as their absorption λmax and emission λmax, and their viscosity sensing properties (S. D. Jadhav & N. Sekar, 2017).

Chemical Properties Analysis

Research on 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, for instance, highlights the synthesis and evaluation of these compounds for various biological activities, offering a window into the chemical properties and potential applicability of similar structures (E. Abignente et al., 1982).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate is utilized in the synthesis and characterization of various compounds. For instance, it has been used in the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl)-1,3,4-oxadiazole derivatives. These derivatives were characterized using various methods such as IR, NMR, HRMS, and UV-vis absorption, showcasing their fluorescence spectral characteristics (Yan-qing Ge et al., 2014).

Synthesis of Chloroimidazo Derivatives

Another application is in the synthesis of chloroimidazo[4,5-c]pyridines and related derivatives. A new and convenient route was developed for the synthesis of these compounds, including 6-chloroimidazo[4,5-c]pyridine and 4,6-dichloroimidazo[4,5-c]pyridine. This method emphasizes the ring closure of requisite chloro-3.4-diaminopyridines with ethyl orthoformate and acetic anhydride (R. Rousseau & R. K. Robins, 1965).

Exploration of Optical Properties

In the domain of optical properties, the synthesis and properties of 4-haloimidazo[4,5-c]pyridin-2-ones were investigated. This study revealed the lability of the nitro group in these compounds and examined various reactions and transformations of 4-chloroimidazo[4,5-clpyridin-2-one (Y. M. Yutilov & I. A. Svertilova, 1994).

Development of Fluorescent Molecular Rotors

Further, the synthesis of fluorescent molecular rotors (FMRs) based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde was conducted. This study provided insights into the viscosity sensing properties of these FMRs, which can be essential in various analytical and biological applications (S. D. Jadhav & N. Sekar, 2017).

Research in Coordination Polymers

Additionally, research involving the construction of coordination polymers using a new ligand, 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid (H2L1), demonstrated the synthesis of various dimensional complexes. This research is significant in the field of supramolecular chemistry and materials science (Meng-Ru Yin et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6-4-11-5-12(6)8(7)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXRTDJUZZEEQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N2C=NC=C2C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

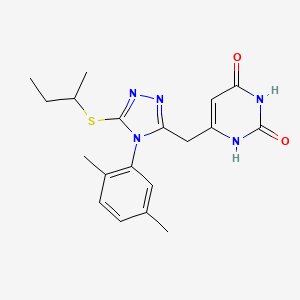

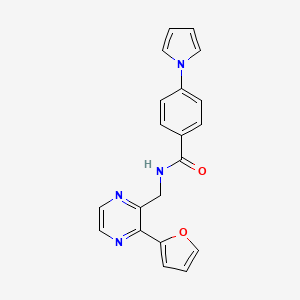

![N-(3-chloro-4-methoxyphenyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2484973.png)

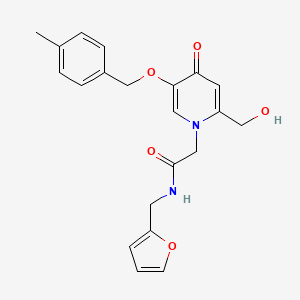

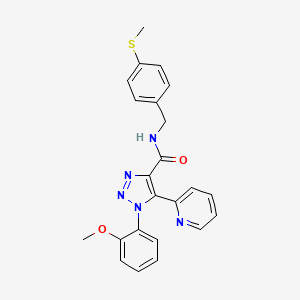

![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B2484979.png)

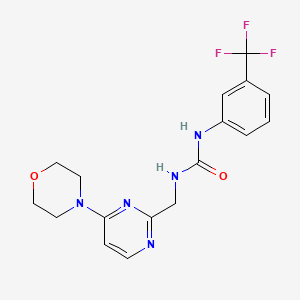

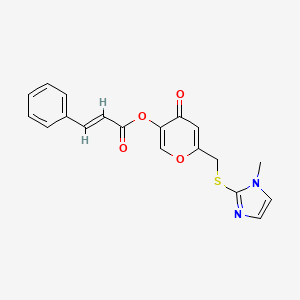

![2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2484985.png)

![Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484989.png)

![tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate](/img/structure/B2484992.png)

![1-[2-(4-chlorophenoxy)ethyl]-2-(1-propionylpyrrolidin-2-yl)-1H-benzimidazole](/img/structure/B2484993.png)